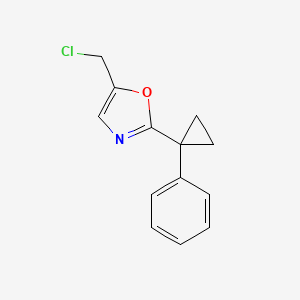
5-(Chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group and a phenylcyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(1-phenylcyclopropyl)acetonitrile with chloroacetyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
5-(Chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization and Ring-Opening: The oxazole ring can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, alcohols, and amines, depending on the specific reagents and conditions used.
科学研究应用
5-(Chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 5-(Chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(1-Phenylcyclopropyl)-1,3-oxazole: Lacks the chloromethyl group but shares the oxazole and phenylcyclopropyl moieties.
5-Methyl-2-(1-phenylcyclopropyl)-1,3-oxazole: Similar structure with a methyl group instead of a chloromethyl group.
5-(Bromomethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole: Contains a bromomethyl group instead of a chloromethyl group.
Uniqueness
5-(Chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C13H12ClNO |
|---|---|
分子量 |
233.69 g/mol |
IUPAC 名称 |
5-(chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole |
InChI |
InChI=1S/C13H12ClNO/c14-8-11-9-15-12(16-11)13(6-7-13)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
InChI 键 |
HQFXLYPQGJLSJI-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC=CC=C2)C3=NC=C(O3)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


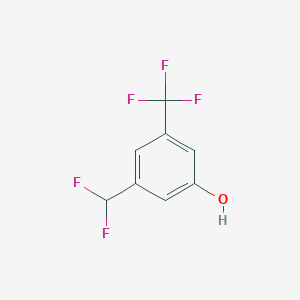
![4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13221877.png)
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one](/img/structure/B13221879.png)
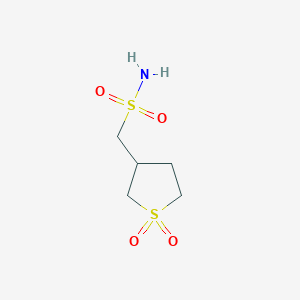
![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13221902.png)

![3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13221916.png)
![2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid](/img/structure/B13221924.png)
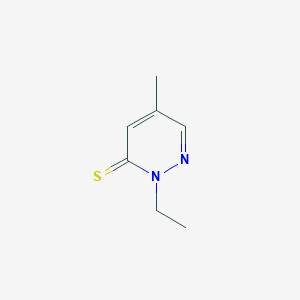
![(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol](/img/structure/B13221937.png)
![({[4-(Bromomethyl)heptyl]oxy}methyl)benzene](/img/structure/B13221953.png)
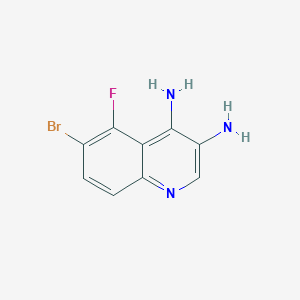
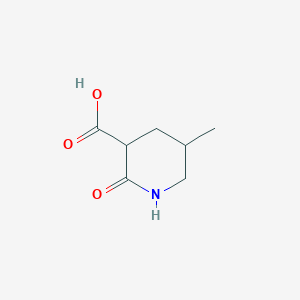
![2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13221972.png)
